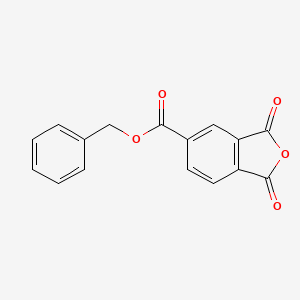
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster is a chemical compound with the molecular formula C16H10O5 It is a derivative of isobenzofuran, a bicyclic compound containing a benzene ring fused to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Phthalic anhydride+Benzyl alcohol→Benzyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then isolated through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities, making them useful in various research fields.
Uniqueness
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster is unique due to its specific structural features and the versatility of its derivatives. Its ability to undergo various chemical reactions and form a wide range of products makes it valuable in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
29638-13-9 |
|---|---|
Formule moléculaire |
C₁₆H₁₀O₅ |
Poids moléculaire |
282.25 |
Synonymes |
1,2,4-Benzenetricarboxylic Acid, Cyclic 1,2-Anhydride, Benzyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















